1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c11-7-3-4-8(12-6-7)13-10(15)14-9-2-1-5-16-9/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLHFGUYQWNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5-fluoropyridine-2-amine with thiophene-2-carbonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases. Its unique structure allows for the exploration of new pharmacophores.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
Key Compounds from
Compounds 5h and 5j in share structural similarities with the target molecule, differing primarily in substituent positioning and aromatic systems:
| Compound ID | Structure | Melting Point (°C) | Notable Features |
|---|---|---|---|
| 5h | 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea | 217–219 | Methyl group on pyridine; fluorophenyl |
| 5j | Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate | 203–204 | Ester substituent; higher lipophilicity |
| Target Compound | 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea | Not reported | Fluorine at pyridine C5; no methyl group |
Key Differences and Implications
- Substituent Position: The 5-fluoropyridin-2-yl group in the target compound replaces the 4-fluorophenyl in 5h.
- Methyl Group Absence : The lack of a methyl group on the pyridine ring (vs. 5h) could reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
- Biological Activity : Compounds 5h and 5j were tested against 60 cancer cell lines, with activity likely influenced by substituent polarity and solubility. The target compound’s pyridine ring may confer distinct selectivity profiles .
Thiophene-Containing Urea Derivatives in Antimicrobial Research
Compounds from (TTU Series)
The TTU series (e.g., TTU6, TTU7) incorporates thiophenylthiazole moieties linked via urea. While these compounds target Mycobacterium tuberculosis, their structural parallels highlight the role of thiophene in diverse applications:
| Compound ID | Structure | Melting Point (°C) | Key Feature |
|---|---|---|---|
| TTU6 | 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea | 199–201 | Cyanophenyl; moderate yield (87%) |
| TTU7 | 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 206–207 | Trifluoromethoxy group; high lipophilicity |
| Target | This compound | Not reported | Pyridine vs. thiazole; simpler scaffold |
Comparison Insights
- Heterocycle Impact : Replacing thiazole (TTU6) with pyridine (target) alters electronic properties. Pyridine’s electron-deficient nature may enhance π-stacking in hydrophobic pockets, while thiazole’s sulfur could improve membrane permeability .
- Activity Trends : Although TTU compounds were tested against TB (MABA assay), their moderate yields (45–87%) and melting points suggest structural robustness. The target compound’s pyridine-thiophene combination may offer advantages in solubility for systemic distribution .
Adamantyl-Urea Derivatives ()
Adamantyl-containing ureas (e.g., Compounds 40–46) demonstrate substituent effects on anti-TB activity:
| Compound ID | Structure | Melting Point (°C) | Notable Feature |
|---|---|---|---|
| 40 | 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea | 211–213 | Adamantyl; oxadiazole linker |
| 44 | 1-(1-adamantyl)-3-(1-methylpyrazol-4-yl)urea | 217–218 | Methylpyrazole; high yield (63.4%) |
Relevance to Target Compound
- Bulky Substituents : Adamantyl groups enhance metabolic stability but reduce solubility. The target compound’s smaller pyridine-thiophene scaffold may improve oral bioavailability .
- Urea Linker Universality : Both adamantyl and pyridine-thiophene ureas rely on hydrogen bonding, underscoring urea’s versatility in targeting diverse enzymes .
Melting Points and Solubility
- Target Compound : Predicted melting point likely falls between 200–220°C, comparable to 5h (217–219°C) and TTU6 (199–201°C). Fluorine’s electronegativity may increase crystallinity .
- Synthetic Yield : Analogous compounds (e.g., 5h: 60% yield; TTU6: 87%) suggest the target compound’s synthesis would require optimized coupling agents (e.g., DIPEA/DCM) and purification steps .
Structure-Activity Relationship (SAR)
- Fluorine Position : 5-Fluoropyridin-2-yl vs. 4-fluorophenyl (5h) may enhance target engagement via directed hydrogen bonds.
- Thiophene Role : The thiophene moiety’s sulfur atom contributes to hydrophobic interactions, as seen in TTU series and XIN-10 (), a PI3K/mTOR inhibitor .
Biological Activity
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C10H8FN3OS
- Molecular Weight : 227.25 g/mol
- CAS Number : Not specified in available literature.
Anticancer Properties
This compound has been studied for its cytotoxic effects against various cancer cell lines. The compound's activity is often compared to established chemotherapeutic agents.
In vitro Studies :
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Leukemia (L-1210)
Results indicated that the compound exhibited significant cytotoxicity against MCF-7 and MEL-8 cells, with IC50 values in the micromolar range, suggesting a potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | MEL-8 | 15.0 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | MEL-8 | 0.7 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways, leading to increased levels of cleaved caspase-3 and p53 expression in treated cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiophene and pyridine moieties can significantly impact the biological activity of the compound. Substitutions at specific positions on these rings can enhance potency and selectivity against cancer cell lines .
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead structure for developing new breast cancer therapies.
Case Study 2: Synergistic Effects with Other Agents
Combining this compound with other chemotherapeutics showed enhanced cytotoxicity compared to either agent alone. This suggests potential for combination therapies in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
